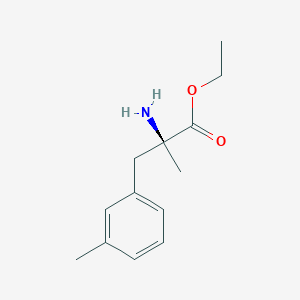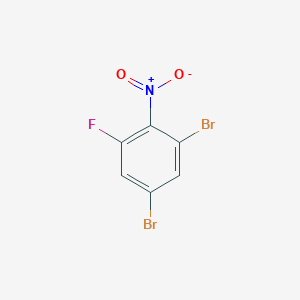![molecular formula C24H28BrFN6O3 B14861908 Tert-butyl 4-(4-((6-bromo-8-ethyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)-2-fluorophenyl)piperazine-1-carboxylate](/img/structure/B14861908.png)
Tert-butyl 4-(4-((6-bromo-8-ethyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)-2-fluorophenyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(4-((6-bromo-8-ethyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)-2-fluorophenyl)piperazine-1-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a piperazine ring, a pyrimidine moiety, and several functional groups such as bromine, fluorine, and tert-butyl ester. Its intricate structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of tert-butyl 4-(4-((6-bromo-8-ethyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)-2-fluorophenyl)piperazine-1-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the pyrimidine core, followed by the introduction of the bromine and fluorine substituents. The piperazine ring is then attached, and the final step involves the addition of the tert-butyl ester group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The presence of the bromine and fluorine atoms makes it susceptible to oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound allow for electrophilic and nucleophilic substitution reactions, using reagents like halogens or nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Tert-butyl 4-(4-((6-bromo-8-ethyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)-2-fluorophenyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Its unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-((6-bromo-8-ethyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)-2-fluorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the bromine and fluorine atoms enhances its binding affinity and specificity, allowing it to effectively disrupt biological pathways.
Comparison with Similar Compounds
Similar compounds include:
Tert-butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate: This compound shares a similar pyrimidine core but differs in the substituents attached to the aromatic rings.
Tert-butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)-pyridin-3-yl)piperazine-1-carboxylate: This compound is an intermediate in the development of palbociclib, a selective inhibitor of cyclin-dependent kinases.
The uniqueness of tert-butyl 4-(4-((6-bromo-8-ethyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)-2-fluorophenyl)piperazine-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H28BrFN6O3 |
|---|---|
Molecular Weight |
547.4 g/mol |
IUPAC Name |
tert-butyl 4-[4-[(6-bromo-8-ethyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]-2-fluorophenyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C24H28BrFN6O3/c1-5-32-20-15(12-17(25)21(32)33)14-27-22(29-20)28-16-6-7-19(18(26)13-16)30-8-10-31(11-9-30)23(34)35-24(2,3)4/h6-7,12-14H,5,8-11H2,1-4H3,(H,27,28,29) |
InChI Key |
BZJXRMPEWBTZFT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=NC(=NC=C2C=C(C1=O)Br)NC3=CC(=C(C=C3)N4CCN(CC4)C(=O)OC(C)(C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(10S,13R,14R,17R)-17-[(2R,5S)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14861834.png)
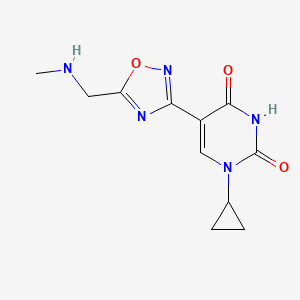
![[(2E)-2-[(1R,6S,7R,11Z)-7-hydroxy-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-4-ylidene]ethyl] acetate](/img/structure/B14861842.png)
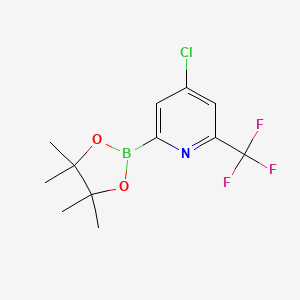
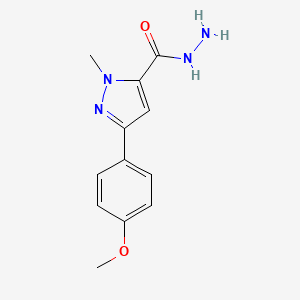
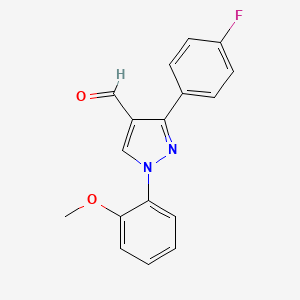
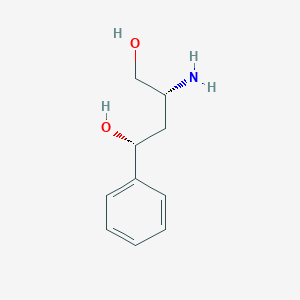

![Ethyl 2-hydroxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylate](/img/structure/B14861882.png)

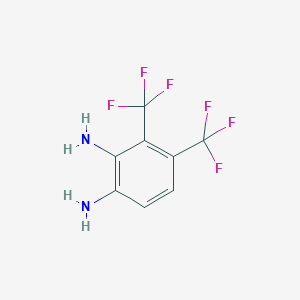
![Uridine 5'-(tetrahydrogen triphosphate),2'-deoxy-5-[4-[(1,1-dimethylethyl)dithio]-1-butynyl]-](/img/structure/B14861910.png)
